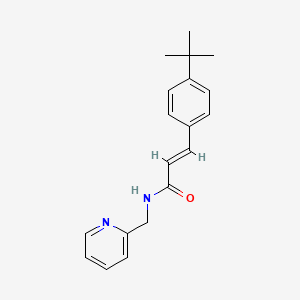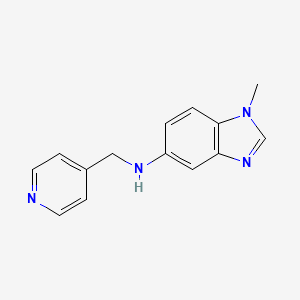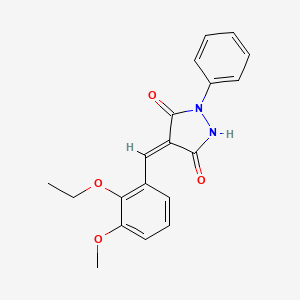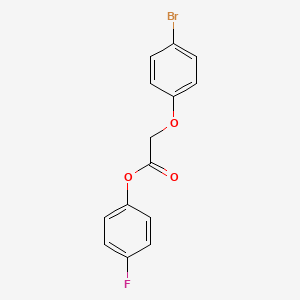
3-(4-tert-butylphenyl)-N-(2-pyridinylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-(2-pyridinylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important protein involved in B-cell receptor (BCR) signaling, making it a promising target for the treatment of B-cell malignancies.
作用機序
TAK-659 selectively inhibits BTK by binding to its active site, thereby blocking BCR signaling and downstream pathways such as NF-κB and AKT. This leads to apoptosis of B-cells and inhibition of their proliferation and migration.
Biochemical and Physiological Effects:
TAK-659 has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects. TAK-659 has been shown to induce apoptosis and inhibit proliferation and migration of B-cells in vitro and in vivo. Additionally, TAK-659 has been shown to enhance the anti-tumor activity of other B-cell-targeted therapies.
実験室実験の利点と制限
One advantage of using TAK-659 in lab experiments is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. TAK-659 is also orally bioavailable, making it easy to administer in animal studies. However, one limitation of using TAK-659 is its high cost compared to other BTK inhibitors. Additionally, TAK-659 has not been extensively studied in non-B-cell malignancies, limiting its potential applications.
将来の方向性
There are several future directions for the research and development of TAK-659. One direction is to explore its potential applications in combination with other targeted therapies or chemotherapy agents in the treatment of B-cell malignancies. Another direction is to investigate its efficacy in non-B-cell malignancies and autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to understand the long-term safety and toxicity of TAK-659 in humans.
合成法
The synthesis method of TAK-659 involves the reaction of 3-(4-tert-butylphenyl)acrylic acid with 2-pyridinemethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain TAK-659 as a white solid.
科学的研究の応用
TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In a phase 1 clinical trial, TAK-659 demonstrated promising results in patients with relapsed or refractory CLL and MCL, with an overall response rate of 84% and 67%, respectively. TAK-659 has also shown synergistic effects when combined with other BTK inhibitors or chemotherapy agents.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)16-10-7-15(8-11-16)9-12-18(22)21-14-17-6-4-5-13-20-17/h4-13H,14H2,1-3H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZETLKSKWQRS-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)

![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)
![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)